MFCD18312393 - 1261916-31-7

MFCD18312393

Catalog Number: EVT-6501067
CAS Number: 1261916-31-7
Molecular Formula: C13H10FNO3
Molecular Weight: 247.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Compound Description: This compound is a key intermediate in the synthesis of TBI-223, a drug candidate for tuberculosis treatment. The compound is synthesized in a two-step process that avoids the use of protecting groups and is scalable for large-scale production.

Compound Description: These are diastereomerically pure radiolabeled folate derivatives used for imaging folate receptor (FR)-α–expressing cancers. They exhibit high uptake in FR-positive KB tumors and show promise for PET imaging.

7-Benzyl-3-fluoro-2,4-dioxa-7-aza-3-phosphadecalin 3-oxides

Compound Description: These compounds are phosphorus analogs of acetylcholine, acting as acetylcholinesterase (AChE) inhibitors. Their synthesis involves the use of enantiomerically pure precursors, allowing for the preparation of distinct stereoisomers. These compounds exhibit stereoselectivity in their inhibition of AChE.

6-[18F]Fluoro-L-DOPA (FDOPA)

Compound Description: This is a radiopharmaceutical used with Positron Emission Tomography (PET) for imaging the dopaminergic system, particularly in conditions like Parkinson's disease. [, , ] It is traditionally produced under acidic conditions due to stability concerns.

16α-Fluoro-17β-fluoroestradiol (18F-FES)

Compound Description: This is a radioactive diagnostic agent used with PET imaging to detect estrogen receptor (ER)-positive lesions in breast cancer patients. It aids in selecting appropriate endocrine therapies.

Compound Description: These compounds, including [Na{Me2Al(OPy-6-Me)2}] (2), [Al(OPy-6-Me)3] (3), [Cu{MeAl(OPy-6-Me)3}] (5Me), [Cu{MesAl(OPy-6-Me)3}] (5Mes), [(Cu{Al(OPy-6-Me)4})2(μ-Cu)]+ ([6+][B(ArCF3)4]), and [Cu{(Et3N)Al(OPy-6-Me)3}]+ (Et3N-5+), are studied for their Cu-Al interactions. These interactions are assessed through various spectroscopic and analytical techniques, including X-ray crystallography and DFT calculations.

4-Amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate

Compound Description: This compound, containing a 5-fluorocytosinium (5FC) cation and a 3-hydroxypicolinate (3HAP) anion, forms a robust ring motif through hydrogen bonding. The crystal structure is further stabilized by N—H⋯N, O—H⋯O, N—H⋯O, C—H⋯O hydrogen bonds and C—H⋯π interactions, leading to a three-dimensional architecture.

2-[18F]fluoro-2-deoxy-D-glucose (18F-FDG)

Compound Description: This is a widely used radiopharmaceutical for Positron Emission Tomography (PET) imaging, particularly in oncology for detecting metabolically active tumors. [, , , , , , , ] Its uptake is influenced by factors like glucose metabolism and P-glycoprotein function. [, ]

5-[Fluoro(chloro)alkoxy]pyridines

Compound Description: This class of compounds was synthesized via 5-Hydroxy-2-(4-nitrophenylazo)pyridines, starting from readily available 3-hydroxypyridines. The synthesis focuses on creating 2-amino-, hydroxy- and 2,3-dihalo-substituted 5-[fluoro(chloro)alkoxy]pyridines.

2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid (18F-DCFPyL)

Compound Description: This is a relatively new radiopharmaceutical used with PET for imaging prostate-specific membrane antigen (PSMA), a protein overexpressed in prostate cancer cells. [, , ] 18F-DCFPyL has been shown to be effective in detecting prostate cancer lesions, especially in cases of biochemical recurrence. [, ]

N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033)

Compound Description: This is a radiolabeled compound designed for studying CB1 cannabinoid receptors in the brain using PET. It is synthesized through nucleophilic [18F]fluorination.

PSI-352938

Compound Description: This is a prodrug for the treatment of Hepatitis C virus (HCV) infection. It is a 2′-deoxy-2′-α-fluoro-2′-β-C-methyl 3′,5′-cyclic phosphate nucleotide that exhibits broad genotype coverage, a superior resistance profile, and high levels of active triphosphate in the liver. Its stereoselective synthesis was developed to support clinical trials.

α-Fluoro-β-ketoesters

Compound Description: This class of compounds was explored in a study investigating asymmetric allylic alkylation reactions. They acted as nucleophiles in reactions with Morita-Baylis-Hillman carbonates, leading to the formation of chiral quaternary carbon centers containing a fluorine atom.

SK-119 and IBKhF-27

Compound Description: These are new 3-hydroxypyridine derivatives with reported anti-naupathic properties. They were shown to directly affect neuron activity in the medial vestibular nucleus and Purkinje cells, primarily exhibiting inhibitory effects.

Compound Description: These are enantiomeric liquid crystal monomers. They exhibit enantiotropic SA and SC* phases, a monotropic Sx phase, and a crystalline phase. Their homopolymers and copolymers have been synthesized and characterized, revealing heterochiral interactions within different phases.

1-(5-bromopyridin-2-yl)-2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-ol

Compound Description: This compound is a pyrimidine head used in the synthesis of a pyrimidine fungicide lead. It was prepared by a series of reactions involving metal-halogen exchange, treatment with pivaloyl chloride, and addition of 5-lithiopyrimidine.

(4-(1-cyanocyclobutyl)-2-fluorophenyl)boronic acid

Compound Description: This compound is a boronic acid tail used in the synthesis of a pyrimidine fungicide lead. It was prepared through a sequence involving Grignard reagent formation and treatment with trimethylborate. Safety concerns related to the formation of the o-fluoro Grignard reagent were assessed.

1-α-Fluoro-25-hydroxy-vitamin D(3) Analogues

Compound Description: This class of compounds, including A-ring phosphine oxide 20, represents vitamin D3 analogs modified with a fluorine atom at the 1-alpha position. These analogues are relevant in medicinal chemistry for exploring the biological activity of vitamin D3 derivatives.

2-exo-(2′-[18F]Fluoro-3′-(4-fluorophenyl)-pyridin-5′-yl)-7-azabicyclo[2.2.1]heptane ([18F]F2PhEP)

Compound Description: This is a potent radioligand designed for imaging nicotinic acetylcholine receptors (nAChRs) using PET. It is based on epibatidine, a highly potent nAChR agonist, but with lower toxicity.

2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine ([18F]fluoro-A-85380)

Compound Description: This is a high-affinity radioligand for imaging central nicotinic acetylcholine receptors (nAChRs) using PET. It is an analog of A-85380, a potent nAChR ligand with high affinity for the α4β2 subtype.

[(18)F]CABS13

Compound Description: This is a PET radiopharmaceutical based on a metal chelator, 2-fluoro-8-hydroxyquinoline. It is designed to investigate the \"metal hypothesis of Alzheimer's disease\".

15-[18F]fluoro-3-oxa-pentadecanoate (FOP)

Compound Description: This is a PET tracer investigated for its potential to assess hepatic fatty acid oxidation. The uptake of FOP is influenced by factors affecting hepatic mitochondrial fatty acid oxidation (HMFAO), such as carnitine palmitoyltransferase-I (CPT-I) inhibition and hypoxia.

5-Fluorouracil and 5-Fluoro-2′-deoxyuridine

Compound Description: These are fluorinated pyrimidine analogs used as anticancer agents. [, ] Their simultaneous determination in human serum is possible using high-performance liquid chromatography with fluorescence detection.

α-fluoro-β-alanine (FBAL)

Compound Description: This compound is a metabolite of Capecitabine, an oral anticancer agent. The AUC of FBAL in serum is associated with the severity of hand-foot syndrome, a common side effect of Capecitabine treatment.

cis-4-[(18)F]fluoro-L-proline (FP)

Compound Description: This is a fluorinated proline analog explored as a potential PET tracer for detecting and evaluating pulmonary fibrosis. It exhibits high sensitivity and specificity in identifying silicotic animals in early stages of the disease.

Compound Description: These iridium(III) complexes, incorporating tetraphenylimidodiphosphinate (tpip) as an ancillary ligand, emit bluish-green photoluminescence with high quantum efficiency yields. They demonstrate good electron mobility and are investigated for their use in organic light-emitting diodes (OLEDs).

(8S, 9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one Tosylate Salt

Compound Description: This is a pharmaceutical compound whose tosylate salt exists in a specific crystalline form. This form is characterized by distinct solid-state NMR spectra, differential scanning calorimetry thermogram, thermogravimetric analysis thermogram, isothermal dynamic vapor sorption graph, and X-ray powder diffraction diagram.

5-Fluoro-2-[[(1s)-1-(5-fluoro-2-pyridyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile

Compound Description: This compound is a pharmaceutical agent formulated as a depot preparation for controlled and sustained release. This formulation utilizes a polymer that degrades to create an acidic microclimate, releasing the drug over an extended period.

Overview

MFCD18312393 is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This compound is classified under a specific category based on its molecular structure and functional groups, which may influence its biological activity and therapeutic potential.

Source

The compound MFCD18312393 can be sourced from various chemical suppliers and databases, including the Chemical Abstracts Service and PubChem, where it is cataloged for research purposes. It is often synthesized in laboratory settings for experimental use.

Classification

MFCD18312393 is classified as a small organic molecule, often associated with specific biological activities. Its classification may include categories such as antitumor agents, enzyme inhibitors, or other therapeutic classes depending on its structural characteristics and biological effects.

Synthesis Analysis

Methods

The synthesis of MFCD18312393 can be achieved through various synthetic routes, typically involving multi-step organic reactions. Common methods include:

  • Condensation Reactions: These reactions involve the combination of two or more reactants to form a larger molecule, often releasing small molecules like water.
  • Functional Group Transformations: Modifications of existing functional groups to introduce new reactive sites on the molecule.

Technical Details

The synthesis process usually requires careful control of reaction conditions such as temperature, pH, and the presence of catalysts. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of MFCD18312393 can be represented using chemical notation that highlights its functional groups and connectivity. Typically, it includes:

  • A central carbon skeleton
  • Various functional groups (e.g., hydroxyl, amine) that contribute to its reactivity and biological activity.

Data

The molecular formula, molecular weight, and specific stereochemistry are critical data points for understanding MFCD18312393's properties. For instance:

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific structure)
  • Molecular Weight: Calculated based on the molecular formula.
Chemical Reactions Analysis

Reactions

MFCD18312393 may participate in several chemical reactions relevant to its applications. These could include:

  • Substitution Reactions: Where one atom or group is replaced by another.
  • Elimination Reactions: Leading to the formation of double bonds or ring structures.

Technical Details

Understanding the reactivity involves studying reaction mechanisms that detail how bonds are broken and formed during these processes. Kinetic studies may also be performed to assess reaction rates under varying conditions.

Mechanism of Action

Process

The mechanism of action for MFCD18312393 typically involves interactions at the molecular level with biological targets, such as enzymes or receptors. This interaction can lead to inhibition or activation of specific biochemical pathways.

Data

Quantitative data regarding binding affinities (e.g., IC50 values) and kinetic parameters are essential for elucidating how effectively MFCD18312393 interacts with its targets. Such data can be obtained through biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

MFCD18312393 exhibits specific physical properties that are crucial for its handling and application:

  • Melting Point: Indicates thermal stability.
  • Solubility: Solubility in various solvents affects its bioavailability.

Chemical Properties

Chemical properties such as pH stability, reactivity with common reagents, and degradation pathways provide insights into how MFCD18312393 behaves under different conditions.

Relevant analyses might include:

  • Spectroscopic Methods: Used to study electronic transitions.
  • Thermal Analysis: To assess stability under heat.
Applications

MFCD18312393 has several scientific uses, particularly in pharmacology and medicinal chemistry:

  • Anticancer Research: Investigated for potential antitumor activity against various cancer cell lines.
  • Enzyme Inhibition Studies: Used to explore mechanisms of enzyme inhibition which may lead to drug development.
  • Biochemical Assays: Employed in assays to evaluate biological activity and efficacy in therapeutic contexts.

Properties

CAS Number

1261916-31-7

Product Name

MFCD18312393

IUPAC Name

methyl 3-fluoro-5-(2-oxo-1H-pyridin-3-yl)benzoate

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)9-5-8(6-10(14)7-9)11-3-2-4-15-12(11)16/h2-7H,1H3,(H,15,16)

InChI Key

KLGFBROUPDQSFT-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CNC2=O)F

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CNC2=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.